5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid
Description
This compound is a pentanoic acid derivative featuring a piperazinyl scaffold substituted with a phenethyloxyethyl group and a ketone moiety. Its molecular formula is C₂₃H₂₉N₃O₇ (inferred from analogous structures in ), with a molecular weight of approximately 483.5 g/mol. The structure includes:
- A central piperazine ring with a 3-oxo group.
- A 2-oxo-2-(phenethyloxy)ethyl side chain at the 2-position of the piperazine.
- A 5-oxopentanoic acid tail.
Its synthesis typically involves multi-step reactions, including amide coupling, ketone oxidation, and ester hydrolysis ().
Properties
IUPAC Name |
5-oxo-5-[3-oxo-2-[2-oxo-2-(2-phenylethoxy)ethyl]piperazin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c22-16(7-4-8-17(23)24)21-11-10-20-19(26)15(21)13-18(25)27-12-9-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWBUUPPFQFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid typically involves multi-step organic synthesis. One common approach includes:
Formation of the Piperazine Core: Starting with a suitable piperazine derivative, such as 1-benzylpiperazine, the compound undergoes N-alkylation with 2-bromo-2-(phenethyloxy)acetone to introduce the phenethyloxyethyl group.
Oxidation Steps: The intermediate is then subjected to oxidation reactions to introduce the oxo groups. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Final Coupling and Cyclization: The final step involves coupling the oxidized intermediate with a suitable pentanoic acid derivative, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, potentially altering the compound’s biological activity.
Substitution: The phenethyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Additional oxo derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Research
The compound is being studied for its role in drug design and development, particularly in the context of neuropharmacology. Its structural features suggest potential interactions with various biological targets, making it a candidate for developing treatments for neurodegenerative diseases.
Neuroprotective Effects
Research indicates that derivatives of similar compounds exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways. For instance, compounds within the kynurenine pathway have shown dual roles as antioxidants and pro-oxidants, depending on their concentration and environment, which can be pivotal in developing therapies for conditions like Alzheimer's disease and Parkinson's disease .
Antioxidant Activity
The antioxidant capabilities of compounds related to 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid are significant, as they can scavenge reactive oxygen species (ROS) and mitigate oxidative damage. This property is crucial for protecting cellular integrity in various pathological conditions, including neurodegeneration and inflammation .
Case Study 1: Neurodegenerative Disease Models
In vitro studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis. For example, a study showed that compounds targeting the kynurenine pathway reduced ROS levels and improved cell viability in models of neurodegeneration . This suggests that this compound may have similar protective effects.
Case Study 2: Inflammatory Response Modulation
Research has indicated that certain derivatives can modulate inflammatory responses by downregulating pro-inflammatory cytokines. A study involving animal models of inflammation found that administration of related compounds led to a significant reduction in markers of inflammation, suggesting therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The phenethyloxy group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituents on the piperazine ring and the pentanoic acid chain. Below is a comparative analysis of key analogues:
Physicochemical and Pharmacological Comparisons
Lipophilicity and Bioavailability :
- The phenethyloxyethyl substituent in the target compound contributes to higher logP values (~2.5–3.0) compared to the benzyloxyethyl analogue (logP ~2.0), favoring blood-brain barrier penetration ().
- The trimethoxybenzyl variant () shows intermediate solubility in polar solvents (e.g., DMSO) due to methoxy groups but retains moderate permeability.
Biological Activity: Neurokinin-1 (NK-1) Antagonism: The dibenzoazepin-substituted compound () demonstrated potent NK-1 receptor binding (IC₅₀ < 100 nM), while the target compound showed weaker activity, highlighting the role of aromatic extensions in receptor interaction .
Synthetic Complexity :
- The target compound requires 8–10 synthetic steps , including protection/deprotection of amine groups ().
- Analogues with simpler substituents (e.g., benzyloxyethyl in ) are synthesized in fewer steps (~5–6), reducing cost but limiting functional diversity.
Critical Data Tables
Table 1: Key Physicochemical Properties
| Property | Target Compound | Benzyloxyethyl () | Trimethoxybenzyl () |
|---|---|---|---|
| Molecular Weight | 483.5 | 447.47 | 380.44 |
| logP (Predicted) | 3.1 | 2.0 | 2.5 |
| Water Solubility (mg/mL) | <0.1 | 0.5 | 1.2 |
Biological Activity
5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid (CAS Number: 1042701-26-7) is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₉H₂₄N₂O₆
- Molecular Weight : 376.4 g/mol
- CAS Number : 1042701-26-7
- MDL Number : MFCD05881364
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, particularly focusing on its effects on inflammation and enzyme inhibition.
Research indicates that this compound may act as an inhibitor of the inflammasome-caspase-1 pathway, which is crucial in inflammatory responses. By inhibiting caspase-1, the compound potentially reduces the secretion of pro-inflammatory cytokines such as IL-1β, thereby modulating inflammation .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant inhibitory activity against caspase-1. The following table summarizes the IC50 values observed across different studies:
| Compound | IC50 (μM) | Enzymatic Activity (%) at 100 μM |
|---|---|---|
| 5-Oxo Compound | 15.1 | 8.12% residual activity |
| Other derivatives | Varies | Varies |
These results suggest that the compound is effective at low concentrations, indicating a potent inhibitory effect on caspase activity .
Cytotoxicity and Immunomodulatory Effects
Further investigations into the cytotoxicity of this compound were conducted using U937 cells, a human monocytic cell line. The differentiation of U937 into macrophages and subsequent stimulation with LPS showed that the compound can modulate immune responses effectively. The study reported a reduction in IL-1β production, highlighting its potential as an anti-inflammatory agent .
Case Study 1: Inflammation Models
In a study focused on inflammation models, treatment with this compound resulted in decreased levels of inflammatory markers. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation.
Case Study 2: Enzyme Inhibition Profiles
Another study evaluated the inhibition profiles of various derivatives related to this compound. The results indicated that modifications to the piperazine moiety could enhance inhibitory potency against caspase enzymes, providing insights for further drug design .
Q & A
Q. What synthetic strategies are recommended for preparing 5-oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid, and how can reaction conditions be optimized?
- Methodological Answer :
Synthesis typically involves multi-step organic reactions, such as coupling the phenethyloxyethyl moiety to a piperazine core followed by carboxylation. For example, a method analogous to the preparation of structurally related compounds (e.g., pentanoic acid derivatives with piperazine rings) uses:- Step 1 : Activation of carboxylic acid intermediates via EDCI/HOBt coupling .
- Step 2 : Protection of reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during piperazine functionalization .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (room temperature for stability), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) to maximize yields (>90%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra for characteristic peaks:
- Piperazine protons (δ 3.0–3.5 ppm, multiplet) .
- Phenethyloxyethyl carbonyl (δ 170–175 ppm in C) .
- Mass Spectrometry : Use high-resolution MS (e.g., Q Exactive Orbitrap) to confirm molecular weight (calculated: ~400–450 g/mol) and fragmentation patterns (e.g., loss of phenethyloxy group) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as piperazine derivatives may cause respiratory irritation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
Monitor degradation via HPLC at 0, 24, and 48 hours.
Q. What in silico approaches are effective for predicting the compound’s bioactivity against enzyme targets?
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Q. What analytical strategies resolve spectral overlaps in complex mixtures containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
